2'-O,4'-C-Methylenecytidine

antisense oligonucleotides locked nucleic acid thermal stability

Substituting LNA-C with unmodified DNA or 2'-O-Me RNA reduces oligonucleotide binding affinity and functional potency. 2'-O,4'-C-Methylenecytidine solves this: • +1.5-4°C ΔTm per incorporation vs. <1°C for 2'-O-Me RNA • Gapmer IC₅₀ of 0.4 nM-175-fold more potent than PS ASOs, 550-fold over 2'-O-Me gapmers • 10-fold serum half-life extension (to ~15 h) for diagnostic probes & in vivo imaging Sourced with validated ≥98% purity for reproducible automated oligo synthesis. Extended coupling protocols recommended; verify HPLC or LC-MS of full-length product upon receipt.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
Cat. No. B8296321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O,4'-C-Methylenecytidine
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO
InChIInChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6-,7+,8-,10+/m1/s1
InChIKeyFCMRQQIZHFHCNG-JIOCBJNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O,4'-C-Methylenecytidine Overview & Core Properties


2'-O,4'-C-Methylenecytidine (CAS 206055-69-8), also designated LNA-C or LNA-C(Bz), is a conformationally locked nucleoside analog that serves as a core monomer for synthesizing Locked Nucleic Acid (LNA) oligonucleotides [1]. Its defining structural feature is a methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribose sugar, which constrains the furanose ring into a rigid N-type (C3'-endo) conformation that mimics the geometry of RNA in A-form duplexes [2]. This preorganization reduces the entropy penalty upon hybridization and underlies the enhanced binding affinity and nuclease resistance observed in LNA-modified oligonucleotides relative to unmodified DNA, phosphorothioate (PS), or 2'-O-methyl RNA analogs [3].

Monomer Role
LNA oligonucleotide synthesis
Structural Control
N-type locked sugar conformation
Hybridization Impact
Reported higher affinity vs. unmodified DNA/2'-OMe

Why LNA-C Cannot Be Substituted


Oligonucleotide modifications are not functionally interchangeable; the choice of monomer directly dictates hybridization affinity, nuclease resistance, and biological activity. Generic substitution of 2'-O,4'-C-Methylenecytidine (LNA-C) with 2'-O-methyl RNA, phosphorothioate (PS) backbones, or unmodified DNA leads to measurable performance losses. As shown in direct comparative studies, LNA modifications confer a Tm increase of 1.5–4°C per incorporation, whereas 2'-O-methyl RNA yields less than 1°C per modification and PS backbones often reduce Tm [1]. Similarly, LNA-containing gapmers exhibit IC₅₀ values in the sub-nanomolar range—175-fold lower (more potent) than PS oligonucleotides and 550-fold lower than 2'-O-methyl gapmers in matched assays [2]. For applications requiring precise target engagement in complex biological environments, substituting 2'-O,4'-C-Methylenecytidine with lower-affinity analogs compromises both binding and functional knockdown, as detailed in the quantitative evidence below.

2'-O-methyl RNA: thermal stability increase per modification may shift below 1°C, and knockdown potency can differ markedly.
Phosphorothioate backbone: may reduce duplex Tm and provides lower nuclease resistance than LNA end-capping.
Unmodified DNA: lacks conformational preorganization; nuclease susceptibility can limit intracellular persistence and assay window.

LNA-C Performance Comparisons


Thermal Stability Advantage

Incorporation of LNA monomers (derived from 2'-O,4'-C-Methylenecytidine and related LNA nucleosides) into oligonucleotides produces a melting temperature increase of 1.5–4°C per modification relative to unmodified 18mer DNA, depending on sequence position [1]. In direct comparison, 2'-O-methyl RNA modifications increase Tm by less than 1°C per substitution, while phosphorothioate (PS) backbones reduce Tm below that of unmodified DNA [1]. This establishes LNA as the highest-affinity modification among the three classes for the same sequence context.

Thermal Stability
Head-to-head
+1.5 to +4°C per LNA modification
Reported hybridization affinity context: supports fewer LNA insertions to reach target Tm.
18mer DNA baseline; 2'-O-methyl
Serum Stability
Head-to-head
~15 h (3× LNA end-cap)
Supports extended incubation studies; reported 10-fold over unmodified DNA.
Human serum assay; PS 10 h, 2'-OMe 12 h.
Knockdown Potency
Head-to-head
LNA gapmer IC₅₀ 0.4 nM
Reported assay potency context: supports lower oligonucleotide quantities per experiment.
PS IC₅₀ ≈ 70 nM; 2'-OMe ≈ 220 nM; VR1-GFP reporter.
Triplex Affinity
Head-to-head
≥ 300-fold higher binding constant
Antigene/dsDNA probe context; may enable triplex formation at lower concentrations.
pH 7.0 gel-retardation; ΔTm +4.3 to +5°C per mod at pH 6.6.
Coupling Protocol
Context-dependent
+2–3 min per LNA incorporation
Solid-phase synthesis optimization: extended coupling time may be required for yield.
Class-level inference; verify with synthesis provider.
RNase H Recruitment
Head-to-head
LNA > 2'-OMe > DNA > PS
Ranked highest among tested modifications for RNase H-mediated cleavage support.
Chimeric gapmer design; target RNA cleavage assay.
antisense oligonucleotides locked nucleic acid thermal stability Tm comparison

Serum Half-Life Extension

Placement of three LNA monomers at each terminus of a chimeric DNA/LNA oligonucleotide increases stability in human serum 10-fold compared to an unmodified oligodeoxynucleotide, extending the half-life from approximately 1.5 hours to approximately 15 hours [1]. In head-to-head comparison, these chimeric LNA/DNA constructs (t₁/₂ ≈ 15 h) outperform isosequential phosphorothioate oligonucleotides (t₁/₂ = 10 h) and 2'-O-methyl gapmers (t₁/₂ = 12 h) [1].

Serum Stability
Head-to-head
~15 h (3× LNA end-cap)
Supports extended incubation studies; reported 10-fold over unmodified DNA.
Human serum assay; PS 10 h, 2'-OMe 12 h.
antisense oligonucleotides locked nucleic acid serum stability nuclease resistance

Enhanced Gene Knockdown Potency

In a comparative co-transfection study targeting the VR1-GFP reporter in mammalian cells, an LNA–DNA–LNA gapmer oligonucleotide achieved an IC₅₀ of 0.4 nM [1]. This potency was 175-fold greater than that of a phosphorothioate oligonucleotide (IC₅₀ ≈ 70 nM) and 550-fold greater than that of a 2'-O-methyl RNA gapmer (IC₅₀ ≈ 220 nM) in the same assay system [1].

Knockdown Potency
Head-to-head
LNA gapmer IC₅₀ 0.4 nM
Reported assay potency context: supports lower oligonucleotide quantities per experiment.
PS IC₅₀ ≈ 70 nM; 2'-OMe ≈ 220 nM; VR1-GFP reporter.
antisense oligonucleotides locked nucleic acid IC50 comparison gene knockdown

High-Affinity Triplex Formation

For antigene applications, 2'-O,4'-C-methylene bridged nucleic acid (2',4'-BNA/LNA) modification of triplex-forming oligonucleotides (TFOs) enhances binding to double-stranded DNA targets. Gel-retardation assays at pH 7.0 determined that the binding constant of the 2',4'-BNA-modified TFO was at least 300-fold higher than that of the natural (unmodified) oligonucleotide [1]. Tm measurements further showed a ΔTm of +4.3 to +5°C per modification for triplex stabilization at pH 6.6 [1].

Triplex Affinity
Head-to-head
≥ 300-fold higher binding constant
Antigene/dsDNA probe context; may enable triplex formation at lower concentrations.
pH 7.0 gel-retardation; ΔTm +4.3 to +5°C per mod at pH 6.6.
triplex-forming oligonucleotide locked nucleic acid binding affinity antigene

Phosphoramidite Coupling Optimization

Incorporation of LNA phosphoramidites (derived from monomers such as 2'-O,4'-C-Methylenecytidine) during solid-phase oligonucleotide synthesis requires extended coupling times of 2–3 minutes beyond those used for standard DNA phosphoramidites to achieve optimal coupling yields . This operational parameter differentiates LNA synthesis from that of unmodified DNA, 2'-O-methyl RNA, or phosphorothioate oligonucleotides, which typically use shorter standard coupling cycles on automated synthesizers.

Coupling Protocol
Context-dependent
+2–3 min per LNA incorporation
Solid-phase synthesis optimization: extended coupling time may be required for yield.
Class-level inference; verify with synthesis provider.
locked nucleic acid phosphoramidite solid-phase synthesis coupling efficiency

RNase H Recruitment Efficiency Rank

A systematic comparative study established a clear rank-order relationship between oligonucleotide modification type and efficiency in supporting RNase H cleavage of target RNA: LNA > 2'-O-methyl RNA > unmodified DNA > phosphorothioate [1]. This hierarchy correlates directly with the measured target RNA affinity of each modification class, confirming that the enhanced hybridization conferred by LNA monomers translates to superior functional enzyme recruitment [1].

RNase H Recruitment
Head-to-head
LNA > 2'-OMe > DNA > PS
Ranked highest among tested modifications for RNase H-mediated cleavage support.
Chimeric gapmer design; target RNA cleavage assay.
antisense oligonucleotides locked nucleic acid RNase H target affinity

Applications of LNA-C


Antisense Gapmer Design

LNA–DNA–LNA gapmer oligonucleotides incorporating 2'-O,4'-C-Methylenecytidine as the LNA monomer achieve IC₅₀ values of 0.4 nM in cellular assays—175-fold more potent than phosphorothioate ASOs and 550-fold more potent than 2'-O-methyl gapmers [1]. This potency differential makes LNA-C an essential building block for gapmer designs targeting low-abundance transcripts, difficult-to-transfect cell types, or in vivo applications where minimizing oligonucleotide dose reduces potential toxicity. The enhanced target RNA affinity (ΔTm +1.5–4°C per LNA) also supports robust RNase H recruitment and efficient target cleavage [2]. For procurement, selecting the LNA-C monomer enables synthesis of gapmers with fewer total LNA insertions to reach a target Tm, directly reducing per-oligonucleotide material cost while maintaining functional knockdown efficiency.

Nuclease-Resistant Diagnostic Probes

End-capping oligonucleotides with three LNA monomers (using 2'-O,4'-C-Methylenecytidine at appropriate positions) extends serum half-life 10-fold relative to unmodified DNA—from ~1.5 hours to ~15 hours—and outperforms both phosphorothioate (10 h) and 2'-O-methyl (12 h) stabilized constructs [1]. This superior biostability is critical for diagnostic probes intended for long-term incubation in biological fluids, in situ hybridization (FISH) protocols requiring extended hybridization times, and in vivo imaging applications where oligonucleotide integrity must be maintained for hours to days post-administration. Laboratories procuring LNA-C monomers for these applications should prioritize suppliers providing validated purity (≥98%) and batch-to-batch consistency to ensure reproducible probe performance across experiments.

Triplex-Forming Oligonucleotides for Antigene Regulation

For antigene strategies requiring sequence-specific binding to double-stranded DNA, TFOs containing 2'-O,4'-C-methylene bridged nucleic acid (2',4'-BNA/LNA) modifications exhibit binding constants at least 300-fold higher than natural TFOs under near-physiological pH conditions (pH 7.0) [1]. Additionally, each LNA modification increases triplex thermal stability by ΔTm = +4.3 to +5°C at pH 6.6 [1]. This affinity enhancement enables triplex formation at lower oligonucleotide concentrations and under less stringent pH conditions, expanding the range of targetable genomic sequences. Researchers developing antigene tools, gene-editing accessory reagents, or dsDNA-targeted biosensors should select 2'-O,4'-C-Methylenecytidine as the monomer of choice for achieving robust triplex formation where unmodified TFOs fail to bind detectably.

Solid-Phase Synthesis Optimization

Incorporation of 2'-O,4'-C-Methylenecytidine-derived LNA phosphoramidites into oligonucleotides via automated solid-phase synthesis requires coupling time extensions of 2–3 minutes per LNA position compared to standard DNA monomers to achieve optimal stepwise yields [1]. This operational parameter has direct implications for in-house synthesis laboratories and contract manufacturing organizations (CMOs). For procurement decisions: laboratories planning internal synthesis must verify that their synthesizer protocols accommodate extended LNA coupling cycles and should budget for increased instrument time. For outsourced synthesis, procurement specifications should explicitly require that the manufacturer use LNA-optimized coupling protocols, and incoming quality control should include HPLC or LC-MS verification of full-length product purity, as incomplete LNA incorporation can substantially reduce oligonucleotide activity.

Application
Selection Property
Validation Focus
Antisense gapmer studies
Hybridization affinity & target engagement
Verify knockdown efficiency in model system
Nuclease-resistant probes
Serum stability & biostability profile
Assess probe integrity in biological matrices
Triplex/antigene research
dsDNA binding constant & pH tolerance
Evaluate triplex formation under near-physiological conditions
Solid-phase synthesis protocols
Phosphoramidite coupling efficiency
Confirm full-length product purity by HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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